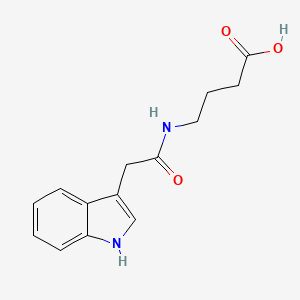

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

Description

Historical Context of Discovery and Characterization

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid (CAS 79438-89-4) was first cataloged in chemical registries during the late 20th century as part of efforts to expand libraries of bioactive indole derivatives. Its synthesis likely arose from interest in modifying the side chains of natural auxins to enhance stability or bioavailability. Unlike IAA and IBA, which were identified as endogenous plant hormones in the early 20th century, this compound has not been reported as a naturally occurring metabolite. Initial characterization focused on its physicochemical properties, including its molecular formula $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{3} $$, molar mass (260.29 g/mol), and solubility profile. The acetylated amino-butyl side chain distinguishes it from classical auxins, suggesting unique interactions with cellular transporters or enzymes.

Structural Relationship to Plant Hormonal Systems

The core indole moiety of this compound aligns it with auxins, a class of phytohormones critical for growth and development. Table 1 contrasts its structure with IAA and IBA:

| Compound | IUPAC Name | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 4-[(1H-indol-3-ylacetyl)amino]butanoic acid | $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{3} $$ | Indole, acetyl amide, carboxylic acid |

| Indole-3-acetic acid (IAA) | 2-(1H-indol-3-yl)acetic acid | $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$ | Indole, acetic acid |

| Indole-3-butyric acid (IBA) | 4-(1H-indol-3-yl)butanoic acid | $$ \text{C}{12}\text{H}{13}\text{NO}_{2} $$ | Indole, butyric acid |

The acetyl amide linkage in this compound introduces steric and electronic modifications that may alter receptor binding or metabolic processing compared to IAA and IBA. For instance, the amide group could confer resistance to hydrolytic enzymes that cleave ester-linked auxin conjugates.

Positioning within Indole-Derived Compound Research

Research on indole derivatives spans synthetic analogs, hormone precursors, and secondary metabolites. While IBA is recognized as an auxin precursor converted to IAA via peroxisomal β-oxidation, the role of acetylated indole-amides remains underexplored. The presence of both indole and acetylated amino acid moieties in this compound suggests potential intersections with two research domains:

- Auxin Metabolism : The compound could act as a storage form of auxin, analogous to IBA, with delayed release via enzymatic deacetylation.

- Signaling Modulation : Structural similarities to tryptophan derivatives hint at possible interactions with auxin receptors or transporters.

Notably, ABCG-family transporters involved in IBA efflux may exhibit affinity for this compound, though empirical validation is lacking.

Evolutionary Conservation across Plant Species

No direct evidence links this compound to conserved biochemical pathways in plants. However, the evolutionary preservation of indole-based signaling systems provides a framework for hypothesizing its function. For example:

- Structural Conservation : The indole ring is a ubiquitous feature in plant hormones (e.g., IAA, IBA) and defense compounds (e.g., glucosinolates).

- Metabolic Flexibility : Plants employ diverse modifications (e.g., oxidation, conjugation) to regulate indole compound activity. The acetyl amide group in this molecule may represent a synthetic mimic of natural conjugation processes.

Comparative studies in Arabidopsis, maize, and legumes could clarify whether this compound or its analogs emerge under specific physiological conditions.

Properties

IUPAC Name |

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRJYRZTYCDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid typically involves the following steps:

Formation of Indole-3-acetic Acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Acetylation: Indole-3-acetic acid is then acetylated using acetic anhydride to form 2-1H-Indol-3-yl-acetyl.

Amidation: The acetylated product is reacted with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Applications

Antibacterial and Antifungal Properties

Research has indicated that 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid exhibits antibacterial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

Plant Growth Regulation

This compound is related to indole-3-acetic acid (IAA), a natural plant hormone known for regulating plant growth and development. It has been investigated for its role in enhancing root development and resilience against environmental stressors in plants .

Pharmacological Applications

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its mechanism of action involves inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Cancer Therapeutics

The compound's interaction with various biological targets suggests potential applications in cancer therapy. Research indicates that it may inhibit tumor growth by affecting cell signaling pathways involved in cancer progression . Its ability to bind to specific receptors involved in tumor biology makes it a promising candidate for further investigation as an anticancer drug.

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps, including the reaction of indole derivatives with butyric acid derivatives under controlled conditions. This synthetic pathway allows for the creation of various analogs that may exhibit enhanced biological activities or target specific therapeutic areas more effectively.

Several studies have documented the efficacy of this compound in various experimental setups:

- Antimicrobial Activity Study : A study evaluated the antibacterial effects of this compound against common pathogens, demonstrating significant inhibition zones compared to control groups.

- Plant Growth Enhancement Trials : Field trials using this compound as a foliar spray showed improved root biomass and stress tolerance in maize plants exposed to cadmium toxicity .

Mechanism of Action

The mechanism of action of 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s activity and physicochemical properties are influenced by its unique acetylamino-butyric acid chain. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Indole Derivatives

Physicochemical Properties

- Solubility: IBA’s butyric acid chain improves solubility in polar solvents compared to acetic acid analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) . The acetylamino group in the target compound may further enhance water solubility.

- Stability : Methyl or benzyl substitutions on the indole nitrogen (e.g., I3b, I6b) increase steric hindrance, improving stability against oxidation .

Biological Activity

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and associated case studies.

Overview of the Compound

This compound is an indole derivative characterized by the presence of an indole ring, which is significant in various natural products and pharmaceuticals. Its structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

The compound primarily targets various enzymes and receptors involved in critical biochemical pathways:

- Tryptophan Synthase : It interacts with both the alpha and beta chains of tryptophan synthase, potentially influencing tryptophan biosynthesis and protein synthesis.

- Histone Deacetylase Inhibition : Research indicates that derivatives of this compound may act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting HDACs .

- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : The compound has demonstrated antibacterial properties, making it a candidate for further development in combating bacterial infections.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits HDACs | |

| Anti-inflammatory | Reduces inflammation in vitro | |

| Antimicrobial | Exhibits antibacterial effects |

Structure-Activity Relationship (SAR)

A study on structural modifications revealed that specific substitutions on the indole ring enhance biological activity:

| Modification | Effect on Activity | Reference |

|---|---|---|

| N-Methylation | Complete loss of enzyme inhibitory activity | |

| Alpha-branched substituents | Increased potency against steroid 5 alpha-reductase |

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers observed significant inhibition of tumor growth in HepG2 xenograft models. The compound was administered at 50 mg/kg/d, resulting in decreased tumor size compared to controls treated with standard chemotherapy agents .

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of indole-containing compounds often involves coupling reactions under controlled conditions. For example, indole derivatives can be synthesized using DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran (THF) as a solvent, with reaction times ranging from 2–3 hours under reflux . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar ratio of indole precursor to acetylating agent) and temperature (e.g., 60–80°C). For amidation steps, carbodiimide coupling agents (e.g., EDC or DCC) are commonly used to activate carboxylic acids. Purity can be enhanced via recrystallization from acetic acid or THF/water mixtures .

Key Parameters Table:

| Reagent | Solvent | Temperature | Time | Yield Optimization Strategy |

|---|---|---|---|---|

| DMAP, Triethylamine | THF | 60–80°C | 2–3 h | Incremental reagent addition |

| EDC/DCC | DMF | RT–40°C | 12–24 h | pH control (6.5–7.5) |

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Safety data for structurally similar compounds (e.g., indole-3-butyric acid, CAS 133-32-4) indicate acute toxicity (LD50 oral rat: 100 mg/kg) and environmental hazards (e.g., EC50 for Daphnia magna: 57 mg/L) . Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Store the compound in a cool, dry environment (<25°C) away from oxidizers.

- Dispose of waste via certified hazardous waste facilities.

- Monitor air quality for particulate exposure (recommended limit: 0.1 mg/m³).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.